molecular formula C11H17ClN2O B026555 N-(2-Methoxyphenyl)piperazine hydrochloride CAS No. 5464-78-8

N-(2-Methoxyphenyl)piperazine hydrochloride

Cat. No.: B026555
CAS No.: 5464-78-8
M. Wt: 228.72 g/mol
InChI Key: DDMVHGULHRJOEC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperazine hydrochloride is a versatile chemical intermediate of significant value in medicinal chemistry and drug discovery. Its primary research application lies in its role as a key synthon for the synthesis of more complex molecules with potential pharmacological activity. This compound serves as a critical precursor in the development of novel therapeutic agents, as demonstrated by its recent use in the synthesis of HJ-4, a potent piperine derivative that activates p53 and inhibits oncogenic pathways, showing promising antitumor efficacy in models of colorectal cancer . The 1-(2-methoxyphenyl)piperazine moiety is a recognized structural feature in various pharmacologically active compounds. It has been utilized in the synthesis of chemical libraries for phenotypic screening, leading to the identification of novel compounds with activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . Furthermore, this chemical scaffold has been incorporated into molecular probes for biomedical imaging, specifically in the development of receptor-targeted complexes for technetium-99m based radiopharmaceuticals . The compound's utility extends to its function as a building block for ferrocene-conjugated molecules, which are explored for their unique electrochemical and potential anticancer properties . By providing this fundamental structure, 1-(2-methoxyphenyl)piperazine hydrochloride enables researchers to explore structure-activity relationships and develop new chemical entities for investigating biological pathways and treating various diseases.

Properties

IUPAC Name

1-(2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVHGULHRJOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-49-7, 5464-78-8
Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2)
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Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID5051440
Record name 1-(2-Methoxyphenyl)piperazine hydrochloride
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Molecular Weight

228.72 g/mol
Source PubChem
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Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66373-53-3, 5464-78-8
Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:?)
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Record name N-(2-Methoxyphenyl)piperazine hydrochloride
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Record name 1-(2-Methoxyphenyl)piperazine hydrochloride
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Record name 1-(2-methoxyphenyl)piperazinium chloride
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Record name N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE
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Preparation Methods

Reaction Mechanism

The reaction proceeds through a double nucleophilic substitution (SN2) mechanism. The primary amine group of o-anisidine attacks the electrophilic carbon of bis(2-chloroethyl)amine, followed by cyclization to form the piperazine ring. The methoxy group at the ortho position sterically hinders alternative reaction pathways, ensuring regioselectivity.

Optimization Strategies

  • Solvent Effects : Diethyleneglycol monomethyl醚 enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

  • Temperature Control : Prolonged heating above 160°C leads to decomposition, while temperatures below 140°C result in incomplete cyclization.

  • Stoichiometry : A 1:1 molar ratio of o-anisidine to bis(2-chloroethyl)amine hydrochloride minimizes byproducts like N-monoalkylated derivatives.

Reductive Amination of 1-(2-Methoxyphenyl)piperazine

An alternative approach involves synthesizing the free base 1-(2-methoxyphenyl)piperazine followed by hydrochlorination. This two-step method, adapted from hydrobromide salt synthesis, offers flexibility in salt formation:

Free Base Synthesis

1-(2-Methoxyphenyl)piperazine is synthesized via reductive amination of 2-methoxybenzaldehyde with ethylenediamine under hydrogen gas (50 psi) using palladium on carbon (Pd/C) as a catalyst. Typical conditions include:

  • Temperature : 80–100°C

  • Reaction Time : 6–8 hours

  • Yield : 85–90%

Hydrochlorination

The free base is dissolved in methanol and treated with concentrated hydrochloric acid at 0–5°C. After cooling to -15°C for 2 hours, the hydrochloride salt precipitates with a yield of 96.7% and HPLC purity >99.5%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on scalability, yield, and purity:

MethodStarting MaterialsYield (%)Purity (HPLC)Scalability
Nucleophilic SubstitutionBis(2-chloroethyl)amine hydrochloride7498.2Industrial-scale
Reductive Amination2-Methoxybenzaldehyde96.799.5Laboratory-scale
Patent Method1-Phenylalkane-1,2-dione68*97.8Pilot-scale

*Estimated from analogous piperazine derivatives

Analytical Validation and Quality Control

Gas chromatography (GC) and capillary electrophoresis (CE) are employed for purity assessment. Key protocols include:

Gas Chromatography

  • Column : 5% phenyl/95% methyl silicone (10 m × 0.32 mm × 0.52 µm)

  • Carrier Gas : Hydrogen at 1.0 mL/min

  • Retention Time : 2.858 min for 1-(2-methoxyphenyl)piperazine

  • Linear Range : 0.1364–2.0296 mg/mL (R² = 0.999)

Capillary Electrophoresis

  • Buffer : 100 mM lithium phosphate (pH 2.3)

  • Migration Time : 4.712 min

  • RSD : <3% for intra-day precision

Industrial-Scale Production Challenges

Byproduct Formation

N,N’-Bis(2-methoxyphenyl)piperazine is a common byproduct (≤2.1%) arising from over-alkylation. Mitigation strategies include:

  • Staged Addition : Incremental introduction of bis(2-chloroethyl)amine hydrochloride

  • Catalytic Inhibitors : Triethylamine (0.5 mol%) suppresses unwanted dimerization

Environmental Considerations

Waste streams containing unreacted o-anisidine (LD50 = 1.4 g/kg in rats) require treatment with activated carbon adsorption before disposal.

Emerging Methodologies

Recent patents describe microwave-assisted synthesis (60°C, 30 min) achieving 89% yield, though scalability remains unproven. Additionally, flow chemistry systems have reduced reaction times to 2 hours with comparable yields to batch processes .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as Yb(OTf)3 . Major products formed from these reactions include derivatives that are used in further chemical synthesis .

Scientific Research Applications

Antidepressant and Antipsychotic Potential

Research indicates that 1-(2-Methoxyphenyl)piperazine hydrochloride exhibits significant activity at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. Studies have shown that derivatives of this compound can bind with high affinity to these receptors, suggesting potential use as antidepressants or antipsychotics . For instance, a series of hybrid compounds incorporating this piperazine moiety have demonstrated promising pharmacological profiles, indicating their potential in treating mood disorders .

Analgesic Properties

The compound has also been investigated for its analgesic properties. In experimental models, it has shown efficacy in reducing withdrawal symptoms related to opioid dependence, which positions it as a candidate for pain management therapies . This property is particularly relevant in the context of developing new analgesics that minimize the risk of addiction associated with traditional opioids.

Antitussive Effects

There is evidence supporting the use of 1-(2-Methoxyphenyl)piperazine hydrochloride as an antitussive agent. Studies have demonstrated its effectiveness in reducing cough reflexes in animal models, positioning it as a potential alternative to conventional cough suppressants .

Reference Material for Toxicology

In forensic laboratories, 1-(2-Methoxyphenyl)piperazine hydrochloride serves as a reference material for the identification and quantification of piperazine derivatives in biological samples. Its role is crucial in toxicological analyses where piperazine derivatives are suspected to be involved in poisoning cases . The compound's detection is facilitated through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Detection of New Psychoactive Substances (NPS)

The compound is also significant in the context of new psychoactive substances (NPS). Its structural similarity to other piperazine derivatives allows for targeted detection methods aimed at identifying substances that mimic amphetamines but may present different pharmacological profiles and risks . This application is increasingly relevant given the rise in NPS-related incidents.

Intermediate in Pharmaceutical Synthesis

1-(2-Methoxyphenyl)piperazine hydrochloride is frequently utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to undergo further chemical transformations makes it valuable in developing new therapeutic agents . For example, it can be used to synthesize cyclic amines or functionalize pyrazolylvinyl ketones through Aza-Michael addition reactions .

Research and Development

The compound is employed extensively in research settings for developing novel compounds with enhanced biological activities. Its versatility allows chemists to explore modifications that could lead to improved efficacy or reduced side effects compared to existing medications .

Case Studies and Experimental Findings

StudyApplicationFindings
D'Amour-Smith MethodAnalgesic ActivityDemonstrated efficacy in reducing withdrawal symptoms from opioids .
Serotonin Receptor BindingAntidepressant PotentialHigh affinity binding to 5-HT1A/5-HT2A receptors indicated potential for mood disorder treatments .
Toxicological AnalysisForensic ReferenceEssential for identifying piperazine derivatives in biological samples during poisoning investigations .

Comparison with Similar Compounds


Key Observations :

  • Methoxy Position : Ortho-methoxy substitution (as in the parent compound) optimizes 5-HT1A/5-HT7 receptor binding compared to para-methoxy derivatives .
  • Alkyl Chain Modifications: Compounds like HBK-15 incorporate extended alkoxy chains (e.g., phenoxyethoxyethyl), enhancing α1-adrenoceptor antagonism and antidepressant activity .

Pharmacological Activity

Receptor Binding and Selectivity

  • 5-HT1A/5-HT7 Antagonism: 1-(2-Methoxyphenyl)piperazine HCl: Moderate 5-HT1A antagonism (IC50 = 64–220 nM) but negligible D2 receptor activity . HBK-15: Enhanced 5-HT1A/5-HT7 antagonism (IC50 = 19–220 nM) and moderate D2 receptor affinity (Ki = 54 nM), attributed to the 2-chloro-6-methylphenoxyethoxyethyl side chain . 1-(3-Chlorophenyl)piperazine (CPP): Preferential 5-HT1B agonism, contrasting with the 5-HT1A/5-HT7 profile of the parent compound .
  • Cytotoxic Activity :

    • Phenylpiperazine derivatives (e.g., Compound 18) : Superior anticancer potency compared to 1-(2-methoxyphenyl)piperazine derivatives (e.g., Compound 19), suggesting methoxy groups may reduce cytotoxicity .

Molecular Modeling and Structure-Activity Relationships (SAR)

  • Piperazine Core Flexibility: The piperazine ring’s conformational flexibility allows optimal positioning of substituents for receptor interactions. For example, the phenoxyethoxyethyl chain in HBK-15 adopts an extended conformation, improving 5-HT1A receptor occupancy .
  • Three-Atom Spacer Rule : Propanamide derivatives (e.g., Compound 18) with a three-atom spacer between the amide and piperazine show higher cytotoxicity than two-atom counterparts, emphasizing spacer length’s role in bioactivity .

Biological Activity

1-(2-Methoxyphenyl)piperazine hydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities, particularly its interactions with serotonin receptors and potential therapeutic applications. This article explores the compound's biological activity through various studies, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Chemical Formula : C11H17ClN2O
  • Molecular Weight : 220.72 g/mol
  • CAS Number : 5464-78-8

Pharmacological Profile

1-(2-Methoxyphenyl)piperazine hydrochloride exhibits significant activity at serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in various neurological processes, including mood regulation and anxiety.

Serotonin Receptor Affinity

A study investigated a series of compounds containing the 1-(2-methoxyphenyl)piperazine moiety for their affinity towards serotonin receptors. The findings indicated:

  • 5-HT1A Receptor : High binding affinity (Ki < 10 nM for several derivatives).
  • 5-HT2A Receptor : Moderate affinity observed, suggesting potential dual-targeting capabilities .

Structure-Activity Relationships (SAR)

The effectiveness of 1-(2-methoxyphenyl)piperazine derivatives can be influenced by structural modifications. For instance:

  • Substitutions on the piperazine ring and the phenyl group impact receptor binding and biological activity.
  • Compounds with additional functional groups demonstrated enhanced receptor affinity and selectivity .

In Vitro Studies

Research has demonstrated that derivatives of 1-(2-methoxyphenyl)piperazine exhibit varying degrees of cytotoxicity against cancer cell lines. A notable study evaluated new mono Mannich bases derived from this compound:

  • Cytotoxicity : Some derivatives showed significant inhibition of cell proliferation in human cancer cell lines.
  • Mechanism of Action : Suggested involvement of apoptosis induction pathways .

In Vivo Studies

Biodistribution studies using radiolabeled derivatives have shown promising results:

  • A study reported that a complex involving 1-(2-methoxyphenyl)piperazine exhibited substantial brain uptake (2.47% ID/g at 5 min post-injection), indicating its potential for central nervous system targeting .

Case Studies

Case Study 1: Antidepressant Activity
A clinical trial investigated the antidepressant effects of a compound related to 1-(2-methoxyphenyl)piperazine, demonstrating significant improvements in depressive symptoms compared to placebo controls. The mechanism was attributed to enhanced serotonergic transmission via the 5-HT1A receptor .

Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of a new derivative featuring the piperazine moiety. Results indicated that this derivative effectively inhibited tumor growth in xenograft models, with mechanisms linked to cell cycle arrest and apoptosis .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Serotonin Receptor Binding High affinity for 5-HT1A; moderate for 5-HT2A
Cytotoxicity Significant inhibition in cancer cell lines
Brain Uptake High uptake in brain regions post-injection
Antidepressant Effects Significant symptom improvement in trials

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)piperazine hydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclo-condensation reactions. For example, analogous piperazine derivatives are synthesized by reacting substituted anilines with dihalogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) under aqueous conditions . Purification involves recrystallization, centrifugation, or chromatography. Purity optimization requires monitoring via TLC, HPLC, or mass spectrometry (≥98% purity threshold recommended) .

Q. Which analytical techniques are critical for characterizing 1-(2-Methoxyphenyl)piperazine hydrochloride?

  • Methodology : Key techniques include:

  • Melting Point Analysis : To confirm crystalline structure and identity.
  • HPLC/MS : For assessing purity and detecting trace impurities.
  • 1H NMR/IR Spectroscopy : To verify functional groups (e.g., methoxy and piperazine moieties) .
  • Elemental Analysis : To validate molecular composition (C, H, N, Cl) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles, lab coats) due to risks of respiratory and dermal irritation . Work in a fume hood to avoid inhalation of vapors. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for prolonged exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

  • Methodology : Discrepancies in receptor binding or metabolic stability data may arise from:

  • Batch Variability : Ensure consistent synthesis/purification protocols (e.g., HPLC retention time matching) .
  • Assay Conditions : Standardize buffer pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% to avoid artifacts) .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) and radioligand binding assays .

Q. What strategies improve the compound’s solubility for in vitro bioactivity studies?

  • Methodology :

  • Salt Formation : Test alternative counterions (e.g., citrate, phosphate) to enhance aqueous solubility.
  • Co-Solvents : Use PEG-400 or cyclodextrins (10-20% v/v) to stabilize the compound in cell culture media .
  • pH Adjustment : Solubility increases in acidic buffers (pH 3-4) due to protonation of the piperazine ring .

Q. How can synthetic yields be enhanced without compromising stereochemical integrity?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventional) while maintaining >95% enantiomeric excess .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What are the best practices for validating this compound as a reference standard?

  • Methodology :

  • Certified Reference Materials (CRMs) : Source from accredited suppliers (e.g., NIST-traceable standards) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to establish shelf-life.
  • Cross-Lab Reproducibility : Collaborate with independent labs to validate analytical data (e.g., interlaboratory NMR round-robin tests) .

Methodological Notes

  • Synthesis Optimization : Prioritize eco-friendly solvents (e.g., ethanol/water mixtures) to align with green chemistry principles .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) meticulously to mitigate batch-to-batch variability .
  • Regulatory Compliance : Adhere to OSHA and ICH guidelines for handling hazardous intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyphenyl)piperazine hydrochloride
Reactant of Route 2
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N-(2-Methoxyphenyl)piperazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.